molecular formula C11H6BrFO B13658433 1-Bromo-3-fluoro-2-naphthaldehyde

1-Bromo-3-fluoro-2-naphthaldehyde

Cat. No.: B13658433
M. Wt: 253.07 g/mol
InChI Key: HCWSWBLCYULXOY-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-naphthaldehyde is an organic compound with the molecular formula C11H6BrFO It is a derivative of naphthalene, where the naphthalene ring is substituted with a bromine atom at the first position, a fluorine atom at the third position, and an aldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-naphthaldehyde can be synthesized through a multi-step process involving the bromination and fluorination of naphthalene derivatives. One common method involves the bromination of 2-naphthaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 1-bromo-2-naphthaldehyde is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-naphthaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-fluoro-2-naphthaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications that affect their activity and stability .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-fluoro-2-naphthaldehyde is unique due to the presence of both bromine and fluorine atoms along with an aldehyde group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C11H6BrFO

Molecular Weight

253.07 g/mol

IUPAC Name

1-bromo-3-fluoronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H6BrFO/c12-11-8-4-2-1-3-7(8)5-10(13)9(11)6-14/h1-6H

InChI Key

HCWSWBLCYULXOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2Br)C=O)F

Origin of Product

United States

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